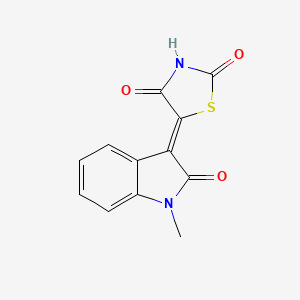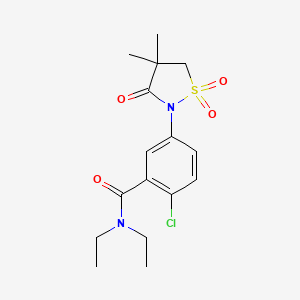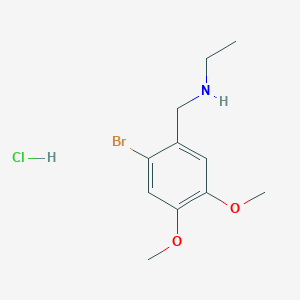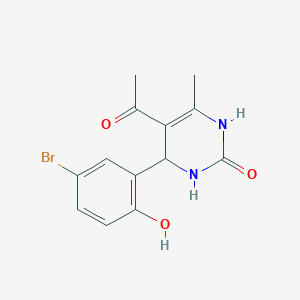
5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione, also known as MITD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MITD belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties. In recent years, MITD has gained attention as a potential treatment for various diseases due to its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of 5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This compound has been shown to bind to PPARγ and induce its transcriptional activity, leading to improved insulin sensitivity and glucose uptake. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, glucose uptake, and lipid metabolism. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In neurodegenerative disorder research, this compound has been shown to protect neurons against oxidative stress and inflammation, leading to improved cognitive function and memory.
实验室实验的优点和局限性
5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, making it suitable for various research applications. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, this compound also has some limitations, including its potential toxicity and side effects, which need to be further investigated.
未来方向
There are several future directions for 5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione research, including its potential applications in cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects and toxicity. Furthermore, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds for various therapeutic applications.
Conclusion:
In conclusion, this compound is a promising synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in cancer, diabetes, and neurodegenerative disorder research, and further studies are needed to elucidate its mechanism of action and potential side effects. This compound has several advantages for lab experiments, including its high purity and stability, making it suitable for various research applications. Further research on this compound and its derivatives may lead to the discovery of more potent and selective compounds for various therapeutic applications.
合成方法
5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione can be synthesized through a simple and efficient process that involves the reaction of 2-amino-3-carboxymethyl-1-methylindole with thiosemicarbazide and subsequent cyclization of the resulting intermediate. The final product is obtained in high yields and purity, making it suitable for various research applications.
科学研究应用
5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for type 2 diabetes. In neurodegenerative disorder research, this compound has been shown to protect neurons against oxidative stress and inflammation, making it a potential treatment for Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c1-14-7-5-3-2-4-6(7)8(11(14)16)9-10(15)13-12(17)18-9/h2-5H,1H3,(H,13,15,17)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSCXRRXXXUOV-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)NC(=O)S3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=O)S3)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5128673.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128680.png)

![5,6-dimethyl-N-[4-(1-piperidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5128693.png)

![4-{2-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5128711.png)

![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5128735.png)

![1-(2-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128748.png)

![1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]](/img/structure/B5128761.png)
